molecular formula C16H15NaO7 B1429328 2-Naphthyl B-D-glucuronide sodium salt CAS No. 20838-64-6

2-Naphthyl B-D-glucuronide sodium salt

Cat. No. B1429328
CAS RN: 20838-64-6
M. Wt: 342.27 g/mol
InChI Key: RLXOGFBMVJVJBH-YYHOVTOASA-M
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Description

2-Naphthyl B-D-glucuronide sodium salt is a highly useful compound utilized in the field of biomedical research and pharmaceutical advancement . It prominently serves as an imperative substrate in enzymatic assays, thereby contributing significantly to the exploration of glucuronidation reactions . Its paramount significance lies in its ability to effectively facilitate the examination of diverse diseases and drug metabolism .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl B-D-glucuronide sodium salt is C16H15NaO7 . The IUPAC name is sodium; (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate . The InChI Key is RLXOGFBMVJVJBH-YYHOVTOASA-M .


Physical And Chemical Properties Analysis

The molecular weight of 2-Naphthyl B-D-glucuronide sodium salt is 342.28 g/mol . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Scientific Research Applications

  • Glucuronidation Studies:

    • Results/Outcomes: Quantitative data on glucuronidation rates provide insights into drug metabolism and potential drug-drug interactions .
  • Drug Efficacy Assessment:

    • Results/Outcomes: High glucuronidation rates indicate effective drug metabolism, while low rates may raise concerns about drug clearance .
  • Disease Modeling:

    • Results/Outcomes: Insights into disease-related changes in glucuronidation capacity and potential therapeutic implications .
  • Metabolite Profiling:

    • Results/Outcomes: Comprehensive metabolite profiles provide valuable information for drug safety and personalized medicine .
  • Enzyme Kinetics Studies:

    • Results/Outcomes: Kinetic parameters inform drug dosing strategies and predict potential drug interactions .
  • Toxicology Screening:

    • Results/Outcomes: Insights into potential drug-induced alterations in glucuronidation capacity and toxicity risk .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXOGFBMVJVJBH-YYHOVTOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl B-D-glucuronide sodium salt

CAS RN

20838-64-6
Record name β-d-Glucopyranosiduronic acid, 2-naphthalenyl, monosodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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